molecular formula C23H23BrN2O5 B4046423 Methyl 4-{3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Methyl 4-{3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B4046423
M. Wt: 487.3 g/mol
InChI Key: LBWCXFNXCAXJQV-UHFFFAOYSA-N
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Description

Methyl 4-{3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a synthetic small molecule characterized by a pyrrolidin-2,5-dione (succinimide) core substituted with a 4-hydroxypiperidinyl group bearing a 4-bromophenyl moiety and a methyl benzoate ester (Figure 1). The molecular formula is C24H25BrN2O5, with a molecular weight of 501.38 g/mol . Key physicochemical properties include a hydrogen bond donor count of 1 (from the hydroxyl group), hydrogen bond acceptors of 6, and an XLogP value of 2.9, indicating moderate lipophilicity .

Properties

IUPAC Name

methyl 4-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O5/c1-31-22(29)15-2-8-18(9-3-15)26-20(27)14-19(21(26)28)25-12-10-23(30,11-13-25)16-4-6-17(24)7-5-16/h2-9,19,30H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWCXFNXCAXJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis might involve the use of bromophenyl derivatives, piperidine, and benzoate esters under controlled conditions such as refluxing in organic solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could yield various substituted derivatives .

Scientific Research Applications

Methyl 4-{3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzoate esters with heterocyclic substituents. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Core Structure Key Substituents XLogP H-Bond Donors/Acceptors Molecular Weight Synthetic Route
Target Compound Succinimide + piperidine 4-Bromophenyl, hydroxyl, methyl benzoate 2.9 1 / 6 501.38 Not explicitly described
C2 () Quinoline-piperazine 4-Bromophenyl, methyl benzoate ~3.5* 0 / 7† ~560.4‡ Crystallized from ethyl acetate
Ethyl analogue () Succinimide + piperidine 4-Bromophenyl, hydroxyl, ethyl benzoate ~3.1* 1 / 6 515.39 Not described
Compound 16 () Oxazolo-pyridine + piperidine Benzyl, ethyl ester ~2.5* 1 / 5 ~500§ Condensation reaction

*Estimated based on structural similarity. †Quinoline nitrogen and carbonyl groups increase acceptors. ‡Calculated for C₂₈H₂₅BrN₄O₃. §Approximated from molecular formula in .

Key Differences

Core Heterocycles: The target compound’s succinimide-piperidine core contrasts with quinoline-piperazine (C2, ) or oxazolo-pyridine (Compound 16, ). The succinimide moiety introduces two ketone groups, enhancing polarity compared to the aromatic quinoline system in C2 .

Substituent Effects: The 4-hydroxypiperidinyl group in the target compound provides a hydrogen-bond donor absent in C2 and the ethyl analogue (). This could improve solubility or receptor affinity . Bromophenyl vs. Halogenated Analogues: C2 (4-bromo), C3 (4-chloro), and C4 (4-fluoro) in exhibit varying electronic and steric profiles. Bromine’s larger size and lower electronegativity may enhance hydrophobic interactions compared to chlorine or fluorine .

Ester Groups :

  • The methyl benzoate in the target compound vs. ethyl benzoate () reduces molecular weight by ~14 g/mol, marginally lowering lipophilicity (XLogP difference: ~0.2). This could influence metabolic stability or membrane permeability .

Synthetic and Analytical Data: Compounds in were synthesized via piperazine-quinoline coupling and characterized by NMR/HRMS, suggesting similar analytical workflows could apply to the target compound . The absence of hydroxyl groups in C1–C7 simplifies their crystallization compared to the target compound’s polar 4-hydroxypiperidine .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The target compound’s XLogP (2.9) is lower than C2 (~3.5), likely due to the hydroxyl group countering the bromophenyl’s hydrophobicity. This balance may optimize blood-brain barrier penetration for CNS targets .

Biological Activity

Methyl 4-{3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound's structure features multiple functional groups, including a bromophenyl moiety, a hydroxypiperidine, and a dioxopyrrolidine. These structural components suggest potential interactions with various biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C23H23BrN2O5
Molecular Weight 463.34 g/mol
CAS Number 20201-26-7

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates : Starting materials include bromophenyl derivatives and piperidine.
  • Coupling Reactions : Intermediate compounds are coupled under controlled conditions, often involving refluxing in organic solvents.
  • Purification : The final product is purified using techniques like chromatography and crystallization to achieve high yield and purity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This has been attributed to its ability to interact with specific cellular targets involved in cancer progression .

The biological effects of this compound are believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism or signal transduction pathways.
  • Receptor Modulation : It could act as a modulator for specific receptors involved in neurotransmission or inflammation .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Study on Anticancer Effects

In vitro studies conducted on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting cell death via apoptosis pathways .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the 4-bromophenyl group onto the piperidine ring.
  • Cyclocondensation to form the 2,5-dioxopyrrolidin-1-yl core under controlled anhydrous conditions .
  • Esterification of the benzoic acid derivative using methanol and acid catalysis.

Q. Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
  • Maintain temperatures between 60–80°C during cyclization to avoid side reactions .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to enhance final product purity .

Q. Which spectroscopic techniques are most effective for characterizing structural features?

  • 1H/13C NMR : Identify protons on the aromatic rings (δ 7.2–7.8 ppm for bromophenyl) and piperidine/pyrrolidine moieties (δ 3.0–4.5 ppm for N-CH2 groups) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and diketopiperazine) and hydroxyl groups (broad O-H stretch at ~3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (487.34 g/mol) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH sensitivity : The hydroxypiperidine group may undergo dehydration under acidic conditions (pH < 4), while alkaline conditions (pH > 9) could hydrolyze the ester moiety .
  • Thermal stability : Predicted decomposition at >150°C (based on analogous piperidine derivatives). Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights exist regarding the role of the 4-bromophenyl group in reactivity and bioactivity?

  • The electron-withdrawing bromine enhances electrophilicity of the aromatic ring, facilitating π-π stacking with biological targets (e.g., enzyme active sites) .
  • Steric effects : The bulky bromophenyl group may restrict rotational freedom in the piperidine ring, influencing binding kinetics .

Q. How can researchers resolve contradictions in reported bioactivity data across experimental models?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO concentrations ≤0.1%) .
  • Dose-response validation : Perform parallel experiments with reference compounds (e.g., piperidine-based inhibitors) to calibrate activity thresholds .

Q. What in silico strategies predict pharmacokinetic properties and target binding affinities?

  • Molecular docking : Use the compound’s 3D structure (PubChem CID) to simulate interactions with targets like G-protein-coupled receptors (GPCRs) or carbonic anhydrases .
  • ADMET prediction : Calculate logP (predicted 2.8) and polar surface area (110 Ų) to assess blood-brain barrier permeability and metabolic stability .

Q. What experimental approaches elucidate structure-activity relationships (SAR) for the pyrrolidine-dione core?

  • Analog synthesis : Replace the 4-bromophenyl group with fluorophenyl or methyl substituents to evaluate electronic effects .
  • Pharmacophore mapping : Use X-ray crystallography (e.g., PDB ID 2NK) to identify hydrogen-bonding interactions between the diketopiperazine and target proteins .

Q. How can researchers address discrepancies in reported spectral data during characterization?

  • Variable temperature NMR : Resolve overlapping signals by analyzing spectra at 25°C and 40°C .
  • Cross-validate with XRD : Compare experimental IR stretches with theoretical spectra generated from crystallographic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-{3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-{3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

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